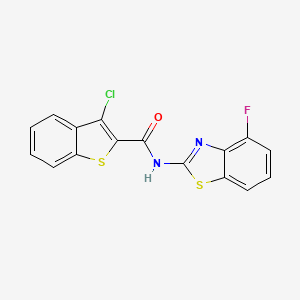

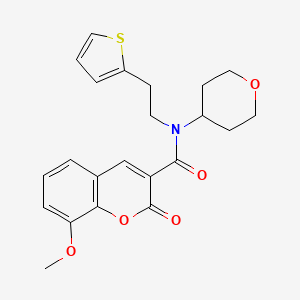

![molecular formula C9H11ClFNO3S B2733016 N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411270-60-3](/img/structure/B2733016.png)

N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride, also known as CMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMF is a sulfamoyl fluoride derivative that contains a chlorophenoxyethyl group and a methyl group. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Wirkmechanismus

The mechanism of action of N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride involves the inhibition of acetylcholinesterase (AChE), an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride binds irreversibly to the active site of AChE, leading to the accumulation of acetylcholine in the synaptic cleft and the subsequent overstimulation of cholinergic receptors. This overstimulation can lead to various physiological effects, including muscle spasms, convulsions, and respiratory failure.

Biochemical and Physiological Effects

N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride has been shown to induce various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride can inhibit AChE activity in a dose-dependent manner. In vivo studies have shown that N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride can induce convulsions, respiratory distress, and death in animals exposed to high doses of the compound. N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride has also been shown to induce oxidative stress and inflammation in various tissues.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride has several advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to simulate the effects of nerve agents without the associated risks and hazards. N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride is also relatively easy to synthesize and can be used in a wide range of analytical methods. However, N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride has several limitations, including its irreversible binding to AChE, which can make it difficult to study the effects of the compound over time. N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride also has limited solubility in aqueous solutions, which can make it challenging to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride. One of the most significant directions is the development of new analytical methods for the detection and identification of CWAs. N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride has been shown to be an effective simulant for nerve agents, and its use in the development of new detection methods could have significant implications for national security and public health. Other future directions include the study of the long-term effects of N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride exposure, the development of new therapeutic agents that can reverse the effects of N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride, and the exploration of new applications for N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride in scientific research.

Synthesemethoden

The synthesis of N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride can be achieved using different methods, including the reaction of 3-chlorophenol with ethylene oxide to produce 2-(3-chlorophenoxy)ethanol, which is then reacted with N-methylsulfamoyl chloride to yield N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride. Another method involves the reaction of 2-(3-chlorophenoxy)ethanol with N-methylsulfamoyl chloride in the presence of a base, such as sodium hydroxide, to produce N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride.

Wissenschaftliche Forschungsanwendungen

N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride is its use as a chemical warfare agent (CWA) simulant. N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride has been identified as a simulant for nerve agents, such as sarin and soman, due to its similar chemical structure and mechanism of action. N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride has also been used in the development of analytical methods for the detection and identification of CWAs.

Eigenschaften

IUPAC Name |

N-[2-(3-chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO3S/c1-12(16(11,13)14)5-6-15-9-4-2-3-8(10)7-9/h2-4,7H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRKSRKZDLPVCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC(=CC=C1)Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2732939.png)

![N-(1-Cyano-4-methylcyclohexyl)-2-[(3R,5S)-3,5-dihydroxypiperidin-1-yl]-N-methylpropanamide](/img/structure/B2732940.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2732947.png)

![6-Acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732948.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2732951.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2732953.png)